Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
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Overview
Description
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is an organic compound that features a cyano group, a nitro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2-nitro-5-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-5-(trifluoromethyl)phenylacetonitrile.
Reduction of the cyano group: Ethyl 2-amino-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate.
Hydrolysis of the ester group: 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate: Similar structure but with a different position of the trifluoromethyl group.
Methyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJXXNOGCWDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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